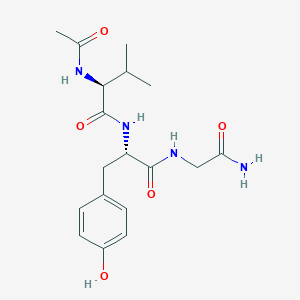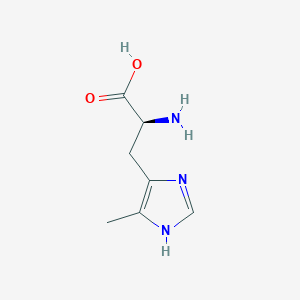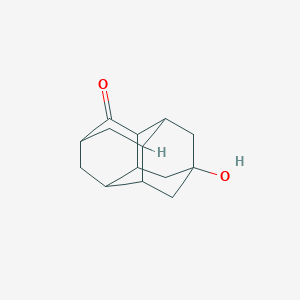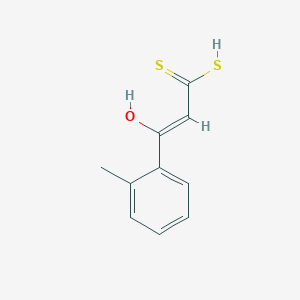
(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid is an organic compound characterized by the presence of a hydroxy group, a methylphenyl group, and a dithioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid typically involves the reaction of 2-methylbenzaldehyde with thiourea in the presence of a base, followed by hydrolysis and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dithioic acid moiety can be reduced to form thiols.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
The major products formed from these reactions include ketones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dithioic acid moiety can interact with metal ions and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-hydroxy-3-phenylprop-2-enedithioic acid
- (Z)-3-hydroxy-3-(4-methylphenyl)prop-2-enedithioic acid
Uniqueness
(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propriétés
Formule moléculaire |
C10H10OS2 |
|---|---|
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid |
InChI |
InChI=1S/C10H10OS2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-6,11H,1H3,(H,12,13)/b9-6- |
Clé InChI |
IARUECWBUMBMAF-TWGQIWQCSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C(=C/C(=S)S)/O |
SMILES canonique |
CC1=CC=CC=C1C(=CC(=S)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






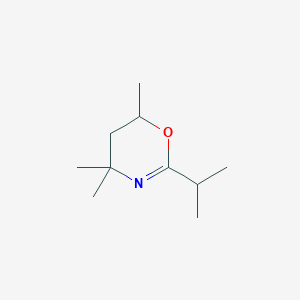
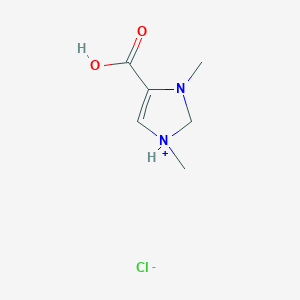
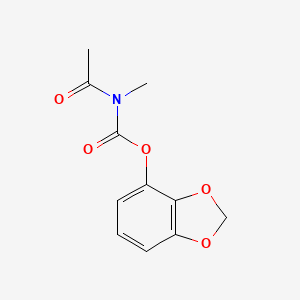
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

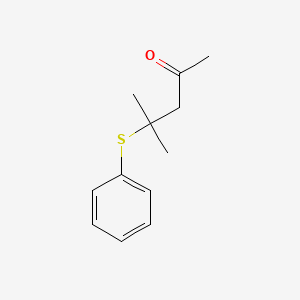
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
